molecular formula C8H15F3N2 B13963540 1,1,1-trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine

1,1,1-trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine

Cat. No.: B13963540
M. Wt: 196.21 g/mol
InChI Key: QJCJJPNOOUNXKJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine is a compound that features a trifluoromethyl group attached to a methanamine backbone, with a piperidin-4-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine typically involves the reaction of 1,1,1-trifluoroacetone with N-methylpiperidine in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

1,1,1-Trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating the effects of trifluoromethyl groups on biological activity.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This can lead to increased binding affinity and potency in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine is unique due to its specific combination of a trifluoromethyl group and a piperidin-4-ylmethyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

1,1,1-trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine

InChI

InChI=1S/C8H15F3N2/c1-13(8(9,10)11)6-7-2-4-12-5-3-7/h7,12H,2-6H2,1H3

InChI Key

QJCJJPNOOUNXKJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCNCC1)C(F)(F)F

Origin of Product

United States

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